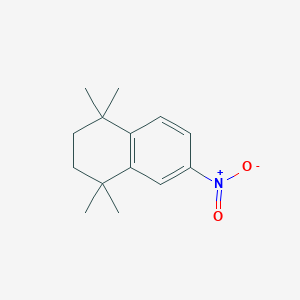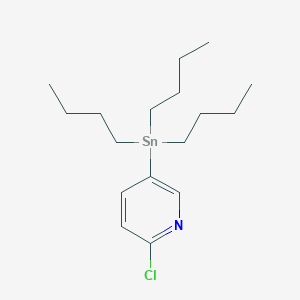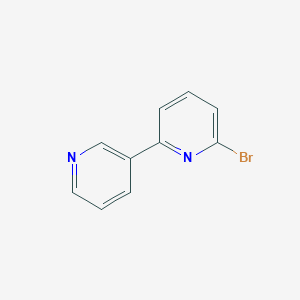
1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene
Descripción general
Descripción
1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene is a chemical compound that can be used as an intermediate to participate in a variety of chemical reactions . It is used in the synthesis of a variety of compounds and drugs .
Synthesis Analysis
The synthesis of 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene involves the use of 2,5-dichloro-2,5-dimethylhexane as a starting material . The reaction is carried out in the presence of a catalyst, such as AlCl3, and the reaction mixture is stirred at reflux for 16 hours . The reaction is then stopped with 3M HCl and the product is extracted with hexanes .Molecular Structure Analysis
The molecular formula of 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene is C14H19NO2 . It has a molecular weight of 233.31 . The molecule consists of 19 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Chemical Reactions Analysis
As an intermediate, 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene can participate in a variety of chemical reactions . It can be used in the synthesis of a variety of compounds and drugs . For example, it can be used in the synthesis of 6-lodo-1,1,4,4-tetramethyl-l,2,3,4-tetrahydronaphthalene, 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, and others .Physical And Chemical Properties Analysis
1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene has a density of 1.037 . It is a combustible liquid .Safety and Hazards
Propiedades
IUPAC Name |
1,1,4,4-tetramethyl-6-nitro-2,3-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2)7-8-14(3,4)12-9-10(15(16)17)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABFOFGWNHHHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)[N+](=O)[O-])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553850 | |
| Record name | 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102121-55-1 | |
| Record name | 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone](/img/structure/B169526.png)



![[2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B169548.png)
